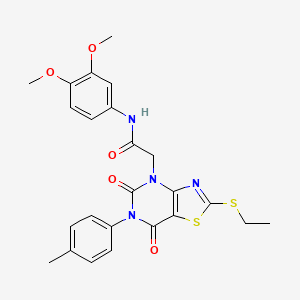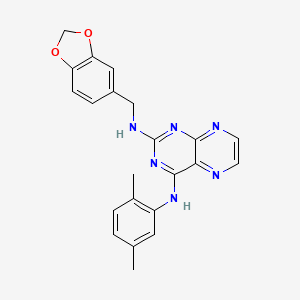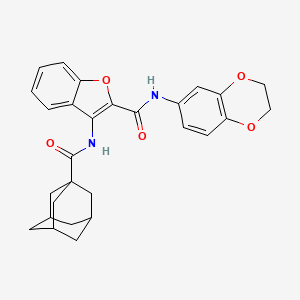![molecular formula C26H28N4O3 B2509244 N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide CAS No. 1226440-90-9](/img/structure/B2509244.png)
N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide" is a derivative of benzenesulfonamide, which is a functional group known for its involvement in various biochemical processes and therapeutic applications. Benzenesulfonamides have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases and kynurenine 3-hydroxylase, which are implicated in conditions like glaucoma and neurodegenerative diseases, respectively .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or the reaction of benzenesulfonamide with various reagents to introduce additional functional groups. For instance, the synthesis of N-substituted benzenesulfonamides has been achieved through reactions with different moieties, including methoxy groups, which are present in the compound of interest . The synthesis process is crucial as it affects the yield, purity, and pharmacological properties of the final compound.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various groups that influence the compound's biological activity. X-ray crystallography studies have been conducted to determine the precise molecular geometry, which is essential for understanding the compound's interaction with biological targets . The presence of methoxy groups and a benzothiazol moiety in the compound of interest suggests a complex structure that may engage in specific interactions with target enzymes.
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. They can act as inhibitors for enzymes by mimicking the natural substrates and binding to the active site. The inhibitory activity is often evaluated through biochemical assays to determine the compound's potency and selectivity . The specific chemical reactions and interactions of the compound of interest with biological targets would require further investigation to elucidate its mechanism of action.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the benzene ring. These properties are critical for the compound's bioavailability and pharmacokinetics. Spectroscopic methods like FT-IR and FT-Raman, along with computational studies, are employed to study these properties and predict the behavior of the compound under physiological conditions .
科学的研究の応用
Photodynamic Therapy for Cancer
One study discusses a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its high singlet oxygen quantum yield. Such properties make it useful for photodynamic therapy (PDT), a cancer treatment modality. The compound’s good fluorescence properties and high singlet oxygen quantum yield are crucial for Type II PDT mechanisms, indicating its potential as a Type II photosensitizer in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Carbonic Anhydrase Inhibition
Another research focus is on benzenesulfonamide derivatives as carbonic anhydrase inhibitors (CAIs), crucial for treating conditions like glaucoma. Studies have synthesized new sulfonamide compounds demonstrating potent inhibition of human carbonic anhydrase isoforms, which could be beneficial for developing new therapeutic agents for ocular hypertension and related disorders. Notably, aminozolamide, a carbonic anhydrase inhibitor, has been studied for its effectiveness in reducing intraocular pressure with potential applications in the medical management of glaucoma (Lewis, Schoenwald, Barfknecht, & Phelps, 1986).
Antimicrobial Activity
Sulfonamide compounds have also been evaluated for their antimicrobial activities, with some studies focusing on their effects against various bacteria. For instance, Schiff bases derived from sulfa drugs and their metal complexes have been synthesized and shown to possess antimicrobial activities, indicating their potential in treating bacterial infections (Alyar et al., 2018).
特性
IUPAC Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-4-17-5-7-22-21(13-17)25(19(15-27)16-28-22)30-11-9-18(10-12-30)26(31)29-20-6-8-23(32-2)24(14-20)33-3/h5-8,13-14,16,18H,4,9-12H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBORDAWFMZHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-cyano-6-ethylquinolin-4-yl)-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)

![8-(2-chloroethyl)-3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)

![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)


![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)